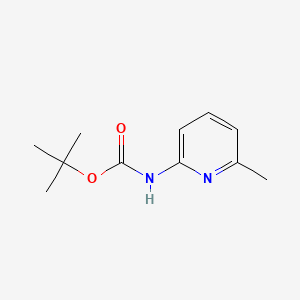

tert-Butyl (6-methylpyridin-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVAARVWQDEAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463710 | |

| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-22-7, 205676-84-2 | |

| Record name | 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90101-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (6-methylpyridin-2-yl)carbamate (CAS No. 90101-22-7)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile, orthogonal cleavage under acidic conditions. When applied to heterocyclic scaffolds, such as pyridine, it unlocks a versatile platform for targeted chemical modifications. This guide provides an in-depth technical overview of tert-Butyl (6-methylpyridin-2-yl)carbamate, a key building block in the synthesis of a variety of biologically active compounds. Its unique combination of a nucleophilic amino group masked as a stable carbamate and a strategically positioned methyl group on the pyridine ring makes it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document will delve into its physicochemical properties, detailed synthesis protocols, and its pivotal role in drug discovery, offering a comprehensive resource for professionals in the field.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90101-22-7 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | ChemScene[1] |

| Molecular Weight | 208.26 g/mol | ChemScene[1] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Purity | ≥98% | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 51.22 Ų | ChemScene[1] |

| logP | 2.73702 | ChemScene[1] |

| Storage | Store at room temperature | ChemScene[1] |

Safety and Handling:

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of the widely employed Boc-protection of an amino group. The parent amine, 2-amino-6-methylpyridine, serves as the nucleophile that attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism: Boc Protection of 2-amino-6-methylpyridine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 2-amino-6-methylpyridine attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.

Caption: General workflow for the Boc protection of 2-amino-6-methylpyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Boc protection of an aminopyridine derivative, adapted from established methodologies.[2]

Materials:

-

2-amino-6-methylpyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBT)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add EDCI (1.5-3.0 eq), HOBT (0.05-0.1 eq), triethylamine (1.5-3.0 eq), and di-tert-butyl dicarbonate (1.5-2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can hydrolyze Boc₂O and compete with the amine as a nucleophile, reducing the yield of the desired product.

-

EDCI/HOBT: While not always necessary for Boc protection, the inclusion of coupling agents like EDCI and an activator like HOBT can enhance the reaction rate and yield, particularly for less nucleophilic amines.[2]

-

Triethylamine: Acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.

-

Column Chromatography: A standard purification technique to separate the desired product from unreacted starting materials and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The Boc-protected amino group allows for selective functionalization at other positions of the pyridine ring, followed by deprotection to reveal the free amine for subsequent coupling reactions.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site.

This compound serves as a precursor to this critical pharmacophore. The synthetic strategy often involves an initial coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, at a different position on the pyridine ring, followed by the deprotection of the Boc group to unmask the 2-amino functionality.

Caption: Synthetic utility in kinase inhibitor development.

While specific examples detailing the use of CAS No. 90101-22-7 are often proprietary, the literature contains numerous instances of closely related analogues being used in the synthesis of potent kinase inhibitors. For example, tert-butyl carbamate protected aminopyridines are key intermediates in the synthesis of inhibitors for IRAK4 and orexin receptors.[4]

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | - Singlet for the 9 protons of the tert-butyl group (~1.5 ppm)- Singlet for the 3 protons of the methyl group (~2.4 ppm)- Signals for the 3 aromatic protons on the pyridine ring (~6.7-7.8 ppm)- Broad singlet for the N-H proton |

| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~80 ppm)- Signal for the methyl carbons of the tert-butyl group (~28 ppm)- Signal for the methyl group on the pyridine ring (~24 ppm)- Signals for the carbons of the pyridine ring (~110-158 ppm)- Signal for the carbonyl carbon of the carbamate (~153 ppm) |

| IR (Infrared Spectroscopy) | - N-H stretching vibration (~3300-3400 cm⁻¹)- C-H stretching vibrations (~2900-3000 cm⁻¹)- C=O stretching vibration of the carbamate (~1700-1725 cm⁻¹)- C-N stretching vibrations (~1250-1350 cm⁻¹) |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (208.26 g/mol )- Characteristic fragmentation pattern showing the loss of the tert-butyl group or isobutylene. |

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an attractive intermediate for the construction of complex molecular targets. The Boc-protected amino group provides a robust and orthogonal handle for the selective functionalization of the pyridine ring, a scaffold of immense importance in drug discovery, particularly in the development of kinase inhibitors. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to effectively and safely utilize this valuable compound in their synthetic endeavors.

References

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. [Link]

- Supporting Information for publications on tert-butyl carbamate derivatives. Various scientific journals. (Note: Specific citation would be to a paper with the actual data, this is a placeholder for the type of source).

- tert-Butyl (6-methylpyridin-2-yl)

-

tert-Butyl (6-acetylpyridin-3-yl)carbamate. MySkinRecipes. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

- BOC protection method for aminopyridine.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl (6-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of tert-butyl (6-methylpyridin-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource for researchers, offering detailed data and insights to facilitate its effective use in the laboratory.

Chemical Identity and Molecular Structure

This compound, bearing the CAS Number 90101-22-7, is a carbamate derivative of 2-amino-6-methylpyridine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a stable and versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1]

The molecular structure consists of a pyridine ring substituted with a methyl group at the 6-position and a tert-butyl carbamate group at the 2-position. This arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable synthon in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 90101-22-7 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 64-69 °C | |

| Boiling Point | ~180-185 °C (estimated) | |

| Solubility | Soluble in organic solvents such as alcohols and ketones; insoluble in water. |

Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the tert-butyl group.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons at positions 3, 4, and 5 will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

-

Methyl Protons: A singlet at approximately δ 2.4 ppm, corresponding to the three protons of the methyl group at the 6-position.

-

tert-Butyl Protons: A sharp singlet at around δ 1.5 ppm, integrating to nine protons, characteristic of the magnetically equivalent protons of the tert-butyl group.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed in the region of δ 7.0-9.0 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Ring Carbons: Five distinct signals in the downfield region (δ 110-160 ppm). The carbons attached to the nitrogen and the carbamate group will be the most deshielded.

-

Carbonyl Carbon: A signal around δ 153 ppm, characteristic of the carbamate carbonyl group.

-

tert-Butoxy Carbonyl Carbons: A quaternary carbon signal around δ 80 ppm and the methyl carbons of the tert-butyl group at approximately δ 28 ppm.

-

Methyl Carbon: A signal in the aliphatic region (around δ 24 ppm) corresponding to the methyl group at the 6-position.

Synthesis and Handling

The synthesis of this compound typically involves the reaction of 2-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Protocol

A general procedure for the Boc-protection of aminopyridines is as follows:

-

Dissolve 2-amino-6-methylpyridine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Caption: General workflow for the synthesis of this compound.

Storage and Safety

This compound should be stored in a well-sealed container in a cool, dry place. It is classified with the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized. The methyl group on the pyridine ring can also be a site for further chemical modification. This compound and its derivatives are frequently utilized in the development of kinase inhibitors and other therapeutic agents.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound. The provided data on its identity, physicochemical properties, predicted spectroscopic characteristics, synthesis, and handling are intended to support its effective application in research and development. As a versatile building block, it continues to be an important tool for medicinal chemists and organic synthesists in the creation of novel and complex molecular architectures.

References

-

MySkinRecipes. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. [Link]

Sources

A Technical Guide to tert-Butyl (6-methylpyridin-2-yl)carbamate: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth overview of tert-butyl (6-methylpyridin-2-yl)carbamate, a pivotal building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated protocol for its synthesis via Boc-protection of 2-amino-6-methylpyridine, and provide a thorough guide to its spectroscopic characterization. Furthermore, this document elucidates the compound's critical role as a versatile intermediate in the development of complex pharmaceutical agents, supported by established chemical principles and applications. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of a Protected Amine

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. This compound is a prime example of a strategically modified building block. It features a 2-amino-6-methylpyridine core where the nucleophilic amino group is masked by a tert-butoxycarbonyl (Boc) group.

The Boc group is one of the most widely used amine protecting groups in organic chemistry.[1] Its prevalence is due to its remarkable stability under a wide range of conditions—including basic, hydrogenolytic, and mildly acidic environments—while being readily removable under moderately acidic conditions (e.g., with trifluoroacetic acid).[1] This orthogonal stability allows for selective chemical transformations on other parts of the molecule without disturbing the protected amine.

The 6-methylpyridin-2-amine scaffold itself is a common motif in bioactive molecules. By protecting the amino group, this compound becomes an ideal precursor for reactions such as metal-catalyzed cross-couplings, lithiation, or other nucleophilic additions at different positions of the pyridine ring, enabling the construction of diverse compound libraries for drug discovery.[2]

Physicochemical and Structural Properties

The precise identity and properties of a chemical reagent are the foundation of reproducible science. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₆N₂O₂ | - |

| Molecular Weight | 208.26 g/mol | Calculated |

| CAS Number | 10101-22-7 | [3] |

| Canonical SMILES | CC1=CC=CC(=N1)NC(=O)OC(C)(C)C | - |

| Appearance | Typically a white to off-white solid | General Observation |

| Solubility | Soluble in methanol, dichloromethane, THF, ethyl acetate | General Observation |

graph molecular_structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; N2 [label="N", pos="2.4,1!", fontcolor="#202124"]; H1 [label="H", pos="2.6,1.6!", fontcolor="#202124"]; C6 [label="C", pos="3.6,0.5!", fontcolor="#202124"]; O1 [label="O", pos="3.6,-0.3!", fontcolor="#202124"]; O2 [label="O", pos="4.8,1!", fontcolor="#202124"]; C7 [label="C", pos="6,0.5!", fontcolor="#202124"]; C8 [label="CH₃", pos="6,-0.7!", fontcolor="#202124"]; C9 [label="CH₃", pos="7.2,1!", fontcolor="#202124"]; C10 [label="CH₃", pos="5.8,1.7!", fontcolor="#202124"]; C11 [label="CH₃", pos="-2.4,1!", fontcolor="#202124"];

// Bonds C1 -- N1 -- C5 [penwidth=1.5]; C1 -- C2 [penwidth=2]; C2 -- C3 [penwidth=1.5]; C3 -- C4 [penwidth=2]; C4 -- C5 [penwidth=1.5]; C5 -- N2 [penwidth=1.5]; N2 -- H1 [penwidth=1.5]; N2 -- C6 [penwidth=1.5]; C6 -- O1 [penwidth=2]; C6 -- O2 [penwidth=1.5]; O2 -- C7 [penwidth=1.5]; C7 -- C8 [penwidth=1.5]; C7 -- C9 [penwidth=1.5]; C7 -- C10 [penwidth=1.5]; C1 -- C11 [penwidth=1.5]; }

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound is the N-tert-butoxycarbonylation of 2-amino-6-methylpyridine. This reaction involves treating the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Causality of Reagent Choice:

-

2-Amino-6-methylpyridine: The nucleophilic starting material.

-

Di-tert-butyl dicarbonate (Boc₂O): A highly effective and easy-to-handle electrophilic source for the Boc group. Its byproducts (t-butanol and CO₂) are volatile and easily removed.

-

Base (e.g., Triethylamine (TEA) or DMAP): While some Boc protections proceed without a base, aminopyridines can be poorly nucleophilic. A base like TEA is used to deprotonate the amine, increasing its nucleophilicity. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to significantly accelerate the reaction.[4]

-

Solvent (e.g., THF, Dichloromethane): An aprotic solvent is chosen to dissolve the reagents without interfering with the reaction.

Caption: Synthetic workflow for Boc protection of 2-amino-6-methylpyridine.

Experimental Protocol

-

Reaction Setup: To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M), add triethylamine (1.5 eq).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise to the stirred mixture at room temperature. If the reaction is slow, a catalytic amount of DMAP (0.05 eq) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any acidic impurities) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected data serves as a reference for validating a successful synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the electronic environment and connectivity of hydrogen atoms.

-

~8.0-7.0 ppm: Aromatic protons on the pyridine ring. Expect three distinct signals, likely a triplet and two doublets, corresponding to the protons at the C3, C4, and C5 positions.

-

~6.5-7.5 ppm: A broad singlet corresponding to the N-H proton of the carbamate.

-

~2.4 ppm: A sharp singlet integrating to 3 hydrogens, corresponding to the methyl group (-CH₃) at the C6 position.

-

~1.5 ppm: A sharp singlet integrating to 9 hydrogens, characteristic of the tert-butyl group (-C(CH₃)₃) of the Boc protector.[5][6]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton.

-

~155-150 ppm: The carbonyl carbon (C=O) of the carbamate group.

-

~158-148 ppm: Aromatic carbons of the pyridine ring, particularly C2 and C6 which are attached to nitrogen.

-

~140-110 ppm: The remaining aromatic carbons of the pyridine ring.

-

~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

~24 ppm: The methyl carbon attached to the pyridine ring.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the presence of key functional groups.

-

~3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980-2850 cm⁻¹: C-H stretching of the methyl and tert-butyl groups.

-

~1725-1700 cm⁻¹: A strong C=O (carbonyl) stretching band, characteristic of the carbamate.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

-

ESI-MS: Expect to find a peak corresponding to the protonated molecule [M+H]⁺ at m/z 209.26. A sodium adduct [M+Na]⁺ at m/z 231.24 may also be observed.[4]

-

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its value lies in the ability to deprotect the amine under specific conditions, unmasking a nucleophilic site for further elaboration. This strategy is central to multi-step syntheses in medicinal chemistry.

Key Application Areas:

-

Kinase Inhibitors: The substituted aminopyridine motif is a core component of many small-molecule kinase inhibitors used in oncology. This building block allows for the construction of complex ligands that target the ATP-binding site of kinases.[2]

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. This intermediate can be used to synthesize novel ligands that modulate GPCR activity for treating a range of diseases.

-

HIV Inhibitors: Certain complex heterocyclic structures containing substituted pyridine rings have shown promise as HIV inhibitors, and this carbamate can serve as a key precursor in their synthesis.[7]

-

Orexin Receptor Antagonists & IRAK4 Inhibitors: While not this exact molecule, structurally related carbamate-protected piperidines and pyridines are pivotal intermediates in the synthesis of orexin receptor antagonists (for sleep disorders) and IRAK4 inhibitors (for inflammatory diseases).[8][9]

Caption: Logic of Boc-deprotection and subsequent functionalization.

Handling and Storage

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes degradation from moisture and atmospheric contaminants.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is derived from the robust nature of the Boc protecting group, which allows for selective chemical manipulation of the 6-methylpyridine core. A firm understanding of its synthesis, purification, and spectroscopic properties is essential for its effective use in the laboratory. As a key building block for a variety of pharmaceutically relevant scaffolds, it will continue to be an important tool for researchers and scientists in the field of drug discovery and development.

References

- Supporting Information. Characterization Data of Products. (Provided document context)

-

ChemBK. TERT-BUTYL (6-BROMO-3-METHYLPYRIDIN-2-YL)CARBAMATE. [Link]

-

MySkinRecipes. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

PubChem. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. [Link]

-

PubChem. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

-

Pharmaffiliates. tert-Butyl 4-(6-((7-cyclopentyl-6-(methylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR]. [Link]

-

ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. [Link]

-

Al-Obeidi, F. A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]

- 3. 203321-83-9|tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. (S)-TERT-BUTYL (1-(3-BROMO-6-(3-METHYL-3-(METHYLSULFONYL)BUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5-DIFLUOROPHENYL)ETHYL)CARBAMATE CAS#: 2189684-54-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. myuchem.com [myuchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (6-methylpyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (6-methylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical and organic synthesis.[1][2][3] The document details a robust and validated protocol for the N-tert-butoxycarbonylation (Boc) protection of 2-amino-6-methylpyridine. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this important building block.

Introduction: The Significance of this compound

This compound, often referred to as 2-(Boc-amino)-6-methylpyridine, is a pivotal molecular scaffold in medicinal chemistry and organic synthesis.[4][5] The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 2-amino-6-methylpyridine serves a critical purpose. It temporarily masks the nucleophilicity of the amine, thereby enabling selective chemical transformations at other positions of the pyridine ring.[6][7] The stability of the Boc group under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in multi-step synthetic campaigns.[7][8]

The structural motif of a substituted aminopyridine is prevalent in a multitude of biologically active compounds. Consequently, this compound serves as a versatile precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.[2] This guide provides a detailed methodology for its synthesis and a thorough approach to its characterization, ensuring a high degree of purity and structural integrity for downstream applications.

Synthesis Methodology: N-tert-butoxycarbonylation of 2-amino-6-methylpyridine

The synthesis of this compound is most commonly achieved through the reaction of 2-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc anhydride).[6] This reaction is a classic example of N-tert-butoxycarbonylation, a cornerstone of amine protection in organic synthesis.[7][9]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of 2-amino-6-methylpyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired carbamate, along with the release of tert-butanol and carbon dioxide as byproducts.[7] The use of a suitable solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. While various solvents can be employed, tetrahydrofuran (THF) is a common choice due to its aprotic and relatively non-polar nature, which promotes the desired reaction pathway.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of aminopyridines.[10]

Materials:

-

2-amino-6-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

n-Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Amine: To the stirred solution, add 2-amino-6-methylpyridine (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Dilute the reaction mixture with n-hexane to induce precipitation of the product. Continue stirring for an additional 1-2 hours to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold n-hexane to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the collected solid under vacuum to afford this compound as a white to off-white solid. For higher purity, the product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane.

Characterization and Structural Elucidation

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates the relationship between the characterization techniques and the structural features they confirm:

Caption: Logic diagram for the structural characterization of the target compound.

Spectroscopic and Spectrometric Data

The following table summarizes the expected characterization data for this compound, based on typical values for similar compounds and general spectroscopic principles.

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.2 ppm (d, 1H), ~7.5-7.7 ppm (t, 1H), ~6.8-7.0 ppm (d, 1H), ~2.4 ppm (s, 3H), ~1.5 ppm (s, 9H) | Aromatic protons of the pyridine ring, methyl protons, and tert-butyl protons. |

| ¹³C NMR | Chemical Shift (δ) | ~153 ppm (C=O), ~150-155 ppm (Ar-C), ~138-140 ppm (Ar-C), ~118-122 ppm (Ar-C), ~80 ppm (quaternary C of Boc), ~28 ppm (CH₃ of Boc), ~24 ppm (CH₃ on pyridine) | Carbamate carbonyl carbon, aromatic carbons, and aliphatic carbons of the Boc and methyl groups. |

| IR | Wavenumber (cm⁻¹) | ~3300-3400 (N-H stretch), ~2980 (C-H stretch, sp³), ~1700-1725 (C=O stretch, carbamate), ~1580-1600 (C=N/C=C stretch, aromatic) | Characteristic vibrational modes of the N-H bond, C-H bonds, carbamate carbonyl, and the pyridine ring. |

| Mass Spec. | m/z | [M+H]⁺ at ~209.12 | The molecular ion peak corresponding to the protonated molecule (C₁₁H₁₆N₂O₂). |

Note: Actual spectral values may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The provided protocol for N-tert-butoxycarbonylation is robust and readily implementable in a standard organic chemistry laboratory. The comprehensive characterization data serves as a benchmark for researchers to validate the identity and purity of their synthesized material. By adhering to the methodologies outlined herein, scientists and drug development professionals can confidently produce high-quality this compound, a critical intermediate for the advancement of novel chemical entities.

References

-

Supporting Information. Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

National Center for Biotechnology Information. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

MySkinRecipes. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate. [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

Sources

- 1. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]

- 2. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]

- 3. myuchem.com [myuchem.com]

- 4. CAS 90101-22-7 | 4H51-1-0X | MDL MFCD07776935 | 2-Amino-6-methylpyridine, 2-Boc protected | SynQuest Laboratories [synquestlabs.com]

- 5. 90101-22-7 Cas No. | 2-Amino-6-methylpyridine, 2-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of tert-Butyl (6-methylpyridin-2-yl)carbamate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Pivotal Role of Amine Protection in Complex Synthesis

In the intricate landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Among these, the amino group, with its inherent nucleophilicity and basicity, often requires temporary masking or "protection" to prevent unwanted side reactions and direct the course of a synthetic sequence. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its ease of installation, general stability to a wide range of reaction conditions, and facile, selective removal under acidic conditions.[1][2] This guide provides an in-depth technical overview of tert-butyl (6-methylpyridin-2-yl)carbamate, a key building block that leverages the advantages of Boc protection on a synthetically versatile 2-aminopyridine scaffold. We will explore its fundamental properties, detailed synthetic and deprotection protocols, and its strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties of Boc-Protected 6-Methyl-2-Aminopyridine

Understanding the physicochemical properties of a synthetic intermediate is critical for its effective use in experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 2-(Boc-amino)-6-methylpyridine, (6-Methyl-2-pyridinyl)carbamic acid tert-butyl ester, 2-N-Boc-amino-6-picoline | [3][4][5] |

| CAS Number | 90101-22-7 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 63-69 °C | [3][5] |

| Purity | Typically ≥97% | [3][4] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [6] |

Synthesis and Deprotection: A Practical Guide

The utility of a protected building block is defined by the efficiency and selectivity of both its formation and cleavage. The Boc protection of 6-methyl-2-aminopyridine and its subsequent deprotection are robust and well-established procedures.

Part 1: Synthesis of this compound

The standard method for Boc protection of an amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O).[2] The choice of base and solvent is crucial for achieving high yield and selectivity, preventing side reactions such as the formation of di-Boc protected products.[7]

-

Starting Material: 2-Amino-6-methylpyridine is a readily available starting material.[][9][10][11]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is an easily handled solid with good reactivity.[1][2]

-

Base: A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acidic byproduct of the reaction without competing with the amine nucleophile.[7] In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly for less reactive amines.[7][12]

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.[1][7]

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up:

-

Quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[7]

Caption: Workflow for the Boc protection of 2-amino-6-methylpyridine.

Part 2: Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to regenerate the free amine, releasing isobutylene and carbon dioxide as byproducts.[1]

-

Acid: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are highly effective for rapid deprotection at room temperature.[1] The choice of acid can be tailored to the sensitivity of other functional groups in the molecule.

-

Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For HCl, it is often used as a solution in dioxane or methanol.[1]

-

Dissolution: Dissolve the Boc-protected 6-methyl-2-aminopyridine (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

-

Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃) to neutralize any remaining acid.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 2-amino-6-methylpyridine.

Applications in Research and Drug Development

Boc-protected 6-methyl-2-aminopyridine is not merely a protected amine; it is a strategic intermediate that enables the selective functionalization of the pyridine ring and serves as a crucial building block in the synthesis of complex, high-value molecules.

A Versatile Building Block in Organic Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry. The methyl group at the 6-position and the protected amino group at the 2-position of this intermediate allow for a variety of synthetic transformations. The Boc-protected amine is stable to many reaction conditions, such as lithiation, cross-coupling reactions, and oxidations, that would be incompatible with a free amino group. This allows for modifications at other positions of the pyridine ring before the amine is revealed for subsequent reactions.

Key Intermediate in Pharmaceutical Synthesis

This compound is frequently used as an intermediate in the synthesis of pharmaceutical compounds.[13] Its structure is particularly valuable in the development of kinase inhibitors and other bioactive molecules where the 2-aminopyridine moiety is a common pharmacophore for hinge-binding interactions in the ATP-binding site of kinases.[][11][13] The Boc group allows for the construction of a more complex molecular architecture before the final deprotection step unmasks the key interacting amine.

Caption: Strategic role as an intermediate in complex molecule synthesis.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Boc-protected 6-methyl-2-aminopyridine and its parent amine. The unprotected 2-amino-6-methylpyridine is toxic if swallowed and fatal in contact with skin.[9][10] It also causes skin and serious eye irritation.[4][9][10] The Boc-protected version has a lower acute toxicity profile but should still be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[4][14] Avoid creating dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The parent amine is hygroscopic.[10]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its value lies in the robust and reliable nature of the Boc protecting group, which effectively masks the reactivity of the 2-amino group while allowing for extensive chemical modifications elsewhere on the versatile pyridine scaffold. The straightforward and high-yielding protocols for its synthesis and deprotection, combined with its strategic importance in the construction of complex bioactive molecules, particularly kinase inhibitors, solidify its role as an indispensable tool in the modern synthetic chemist's arsenal. A thorough understanding of its properties and methodologies, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate . MySkinRecipes. [Link]

- CN102936220B - BOC protection method for aminopyridine.

-

Amine Protection / Deprotection . Fisher Scientific. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

2-Amino-6-methylpyridine | C6H8N2 . PubChem. [Link]

-

Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis . UCHEM. [Link]

-

Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery . PMC - NIH. [Link]

- CN102936220A - BOC protection method for aminopyridine.

-

“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development . Journal of Nuclear Medicine. [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. fishersci.at [fishersci.at]

- 4. 90101-22-7 Cas No. | 2-Amino-6-methylpyridine, 2-BOC protected | Apollo [store.apolloscientific.co.uk]

- 5. 2-(Boc-amino)-6-methylpyridine 97 90101-22-7 [sigmaaldrich.com]

- 6. CAS 1393559-73-3 | Tert-butyl 2-(2-acetyl-6-methylpyridin-4-YL)ethylcarbamate - Synblock [synblock.com]

- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 12. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 13. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Role of tert-Butyl (6-methylpyridin-2-yl)carbamate in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of tert-Butyl (6-methylpyridin-2-yl)carbamate, a pivotal building block in modern medicinal chemistry. We dissect the molecule's dual functionality, stemming from its two core components: the versatile 6-methylpyridin-2-yl scaffold and the acid-labile tert-butoxycarbonyl (Boc) protecting group. The guide elucidates its role not only as a stable intermediate for complex syntheses but also as a precursor to the picolinamide directing group, which enables advanced C-H functionalization strategies. Through detailed protocols, mechanistic diagrams, and case studies in drug discovery, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this compound's unique chemical properties in the synthesis of novel therapeutic agents.

Introduction

In the landscape of contemporary drug discovery, the efficiency and precision of synthetic routes are paramount. The strategic use of bifunctional building blocks—molecules that serve multiple, distinct purposes within a synthetic campaign—is a key enabler of innovation. This compound is a prime example of such a reagent. Its structure elegantly combines two of the most powerful tools in the medicinal chemist's arsenal: the robust and reliable Boc protecting group and the 6-methyl-2-aminopyridine core, a "privileged" scaffold found in numerous biologically active compounds.[1][2]

The true value of this compound lies in its dual utility. On one hand, the Boc group provides a temporary shield for the amine's nucleophilicity and basicity, allowing for selective transformations on other parts of a molecule. On the other hand, the underlying picolinamide structure, once deprotected or further modified, can act as a powerful bidentate directing group, guiding transition metal catalysts to perform highly regioselective C-H functionalization reactions—a cornerstone of modern synthetic chemistry.[3][4] This guide will explore both of these critical roles in detail.

Caption: Chemical structure of this compound.

The tert-Butoxycarbonyl (Boc) Moiety: A Cornerstone of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in non-peptide organic synthesis.[5] Its widespread use is attributable to its ease of installation, stability under a wide range of reaction conditions, and facile, selective removal under mild acidic conditions.[6]

Rationale and Installation

Primary and secondary amines are both nucleophilic and basic, characteristics that can interfere with many common synthetic transformations. The Boc group effectively masks these properties by converting the amine into a carbamate, which is significantly less reactive.[7]

The installation is typically achieved by reacting the parent amine, 6-methylpyridin-2-amine, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of 6-methylpyridin-2-amine

-

Setup: To a solution of 6-methylpyridin-2-amine (1.0 equiv) in a suitable solvent (e.g., Tetrahydrofuran, THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

-

Base Addition: Add a base such as triethylamine (Et₃N, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the mixture.[5]

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with a solvent like ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify via column chromatography if necessary.

Chemical Stability and Orthogonality

The Boc group's steric bulk and electronic properties render it stable to basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[6] This stability makes it compatible with a vast array of synthetic reactions, including ester saponification, Grignard reactions, and reductions. Furthermore, its unique acid-lability allows for "orthogonal" protection strategies. In a molecule with multiple protected functional groups, the Boc group can be selectively removed in the presence of base-labile groups (e.g., Fmoc) or groups cleaved by hydrogenolysis (e.g., Cbz), providing precise control in complex syntheses.[8]

Deprotection: Mechanism and Protocol

The removal of the Boc group is an acid-catalyzed process that proceeds through a stable tert-butyl carbocation intermediate.[9] The reaction is clean and efficient, typically yielding the free amine, carbon dioxide, and isobutene.[10]

Caption: Simplified workflow of the acid-catalyzed Boc deprotection mechanism.

Causality Behind Deprotection: The key to the Boc group's acid lability is the high stability of the tertiary carbocation (t-Bu⁺) that forms upon cleavage.[9] This intermediate can be trapped by nucleophiles or, more commonly, lose a proton to form the gaseous byproduct isobutene. However, this reactive carbocation can also cause unwanted side reactions, such as alkylating electron-rich aromatic rings (e.g., in tryptophan) or thiols (e.g., in cysteine).[8][10] To mitigate this, "scavenger" reagents like anisole, water, or triethylsilane are often added to the deprotection cocktail to trap the t-Bu⁺ cation.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Setup: Dissolve the Boc-protected substrate (1.0 equiv) in a chlorinated solvent, typically Dichloromethane (DCM).

-

Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common mixture is 25-50% TFA in DCM (v/v). For sensitive substrates, a scavenger such as triethylsilane (1.2 equiv) can be included.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is often accompanied by bubbling as CO₂ evolves.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often the TFA salt of the amine, which can be used directly or neutralized with a base during an aqueous workup to isolate the free amine.

The Picolinamide Scaffold: A Directing Group for C-H Functionalization

Beyond its role in amine protection, the 6-methylpyridin-2-yl moiety is a precursor to the highly effective picolinamide (PA) directing group. C-H activation and functionalization have revolutionized synthetic chemistry by allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, drastically improving synthetic efficiency.[11]

The Bidentate Chelation Model

The picolinamide group acts as a bidentate directing group, meaning it binds to a metal catalyst at two points. The pyridine nitrogen and the amide nitrogen form a stable five-membered ring upon chelation with a transition metal (e.g., Palladium, Cobalt, Nickel).[3][4] This coordination brings the catalytic center into close proximity to specific C-H bonds on the substrate, enabling regioselective activation that would be impossible to achieve otherwise.

Caption: Chelation of a metal catalyst by the picolinamide directing group.

Application in Distal C-H Functionalization

One of the most significant challenges in synthetic chemistry is the selective functionalization of C(sp³)-H bonds, particularly those remote from existing functional groups. The picolinamide directing group has proven effective in this regard. For example, palladium catalysis has been used to achieve site-selective δ-C–H chalcogenation of aliphatic picolinamides, demonstrating the power of this approach to modify complex aliphatic amine structures.[4]

Traceless Removal of the Directing Group

For a directing group to be truly useful, it must be removable under conditions that do not degrade the newly functionalized product. An efficient, two-step protocol has been developed for the cleavage of the picolinamide group.[12] This method highlights the synergy between the two facets of our topic molecule, as it involves the re-introduction of a Boc group to facilitate the final cleavage.

Experimental Protocol: Cleavage of the Picolinamide Directing Group [12]

-

Step 1: Boc Activation:

-

In a round-bottom flask, charge the picolinamide substrate (1.0 equiv), Boc₂O (9.0 equiv), DMAP (0.2–0.4 equiv), anhydrous THF, and Et₃N (1.1–4.0 equiv).

-

Stir the mixture at 50–80 °C for 24 hours under an inert atmosphere (e.g., argon).

-

Upon completion, remove volatiles under reduced pressure and perform an extractive workup with DCM and brine to isolate the tertiary N-Boc-N-substituted picolinamide.

-

-

Step 2: Nickel-Catalyzed Cleavage:

-

To the N-Boc activated picolinamide from Step 1, add a Nickel catalyst such as Ni(cod)₂.

-

Perform an esterification reaction with a simple alcohol like ethanol (EtOH).

-

This reaction cleaves the picolinamide, yielding the valuable N-Boc protected amine and ethyl 2-picolinate as a recyclable byproduct. The reaction proceeds under neutral conditions and tolerates a broad range of functional groups.[12]

-

Applications in Drug Discovery Programs

The picolinamide scaffold is present in numerous clinical candidates and approved drugs, underscoring its value in establishing critical drug-target interactions. The use of this compound as a starting material provides a direct route to these important therapeutic classes.

| Drug Candidate/Class | Therapeutic Target | Indication | Reference |

| Picolinamide Derivatives | VEGFR-2 Kinase | Cancer | [13] |

| 6-Substituted Picolinamides | 11β-HSD1 | Diabetes, Metabolic Syndrome | [14][15] |

| Edoxaban Precursor | Factor Xa | Anticoagulant | [16] |

Case Study: VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in oncology, as its inhibition can block tumor angiogenesis.[13] Researchers have designed and synthesized novel series of picolinamide-based derivatives as potent VEGFR-2 inhibitors. By grafting structural fragments from known inhibitors like Sorafenib and Axitinib, new compounds were created where the picolinamide core serves as a central scaffold for arranging the necessary pharmacophores. Several of these derivatives showed potent antiproliferative activity against human cancer cell lines, validating the picolinamide scaffold as a viable platform for kinase inhibitor design.[13]

Case Study: 11β-HSD1 Inhibitors

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme implicated in metabolic diseases like type 2 diabetes. High-throughput screening identified a picolinamide-based hit compound, which was subsequently optimized to produce highly potent and metabolically stable inhibitors.[14] The 6-substituted picolinamide structure was systematically modified to improve potency and pharmacokinetic properties, leading to the discovery of clinical candidates that demonstrated efficacy in mouse models of diabetes.[14][15]

Summary and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for modern medicinal chemistry. Its value is derived from the elegant combination of two distinct, yet complementary, functionalities:

-

A Protected Building Block: The Boc-protected amine allows for the stable incorporation of the 6-methyl-2-aminopyridine scaffold into complex molecules, with the protecting group being easily removable at a later stage.

-

A Directing Group Precursor: The underlying picolinamide structure provides a handle for advanced, regioselective C-H functionalization reactions, enabling the construction of novel analogs that would be difficult to synthesize via traditional methods.

The continued exploration of transition metal-catalyzed reactions will undoubtedly uncover new applications for the picolinamide directing group. As medicinal chemists push towards greater molecular complexity and three-dimensionality to improve drug selectivity and efficacy, the utility of versatile building blocks like this compound will only continue to grow. It represents an enabling reagent for both foundational and cutting-edge synthetic strategies in the quest for new medicines.

References

- Title: tert -Butyloxycarbonyl protecting group - Grokipedia. Source: Grokipedia.

- Title: Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Source: De Gruyter.

- Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry.

- Title: BOC Deprotection. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Title: Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. Source: National Institutes of Health (NIH).

- Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Source: PubMed Central (PMC).

- Title: Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. Source: ResearchGate.

- Title: Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Source: ACS Publications.

- Title: Amine Protection / Deprotection. Source: Fisher Scientific.

- Title: Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Source: PubMed.

- Title: Picolinamide directrd δ‐C−H activation of amines. Source: ResearchGate.

- Title: Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Source: PubMed.

- Title: Boc Protecting Group for Amines. Source: Chemistry Steps.

- Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PubMed Central (PMC).

- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PubMed.

- Title: Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Source: Google Patents.

- Title: Pyridones in drug discovery: Recent advances. Source: PubMed.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. grokipedia.com [grokipedia.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

The Strategic Utility of tert-Butyl (6-methylpyridin-2-yl)carbamate in Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic deployment of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (6-methylpyridin-2-yl)carbamate has emerged as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted applications, with a particular focus on its role as a linchpin in palladium-catalyzed cross-coupling reactions and directed ortho-metalation. Authored for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights and detailed experimental protocols to illuminate the causality behind experimental choices and empower the reader to leverage this building block to its full potential.

Introduction: A Building Block of Strategic Importance

The substituted pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise and controlled introduction of substituents onto the pyridine ring is a central challenge in synthetic chemistry. This compound, a Boc-protected form of 2-amino-6-methylpyridine, offers a compelling solution to this challenge. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it modulates the reactivity of the amino group, preventing unwanted side reactions, and it can act as a powerful directing group for regioselective functionalization. This guide will delve into the practical aspects of utilizing this building block, providing a robust framework for its application in the synthesis of high-value compounds.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 90101-22-7 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the protection of the commercially available 2-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds smoothly in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-6-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.5 eq).

-

Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Applications in Organic Synthesis

The synthetic utility of this compound is extensive, primarily revolving around two key areas of modern organic chemistry: directed ortho-metalation and palladium-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM): Regioselective Functionalization

The Boc-carbamate group is a powerful directed metalation group (DMG), facilitating the regioselective deprotonation of the pyridine ring at the C3 position.[4][5][6] This is achieved through the coordination of an organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the oxygen atoms of the carbamate. This coordination brings the strong base into close proximity to the C3 proton, leading to its abstraction and the formation of a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position with high precision.[7][8]

Sources

- 1. chemscene.com [chemscene.com]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]